3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H15FN2O3S and its molecular weight is 382.41. The purity is usually 95%.
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Biological Activity
The compound 3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has gained attention in recent years due to its potential biological activities. This article explores its biological activity, particularly its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
The compound belongs to the thieno[3,2-d]pyrimidine family, characterized by a unique structure that includes both fluorophenyl and methoxyphenyl groups. Its molecular formula is C23H20FN3O3 with a molecular weight of 382.41 g/mol.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Weight | 382.41 g/mol |
CAS Number | 1326849-03-9 |
InChI Key | UMUGNPGPUSKSAR |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological pathways. Research indicates that it may exhibit antimicrobial and anticancer properties by inhibiting certain enzymes or receptors involved in cell proliferation and survival.
Anticancer Activity
Studies have shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer effects. For example:
- Inhibition of MIF2 Tautomerase Activity : The compound has been tested for its inhibitory potency against MIF2 tautomerase activity. The IC50 values for related compounds indicate a promising potential for anticancer activity.
Compound | IC50 (μM) |
---|---|
Positive Control (4-CPPC) | 47 ± 7.2 |
Compound 3a (R110) | 15 ± 0.8 |
Compound 3b | 7.2 ± 0.6 |
This table illustrates the varying potency of different derivatives against the MIF2 enzyme, highlighting the importance of structural modifications in enhancing biological activity .
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly impact its potency and selectivity.
- Substitution Effects : The introduction of different substituents on the thiophene core has been shown to enhance or diminish activity. For instance:
Substituent | Effect on Activity |
---|---|
Chlorophenyl | Increased potency |
Phenethyl | Diminished potency |
These findings suggest that careful selection of substituents can lead to more effective therapeutic agents .
Case Studies and Research Findings
Research has demonstrated various biological activities associated with thieno[3,2-d]pyrimidine derivatives:
- Antimicrobial Activity : A study highlighted the compound's potential as an antimicrobial agent against various pathogens.
- Anticancer Studies : In vitro studies on colorectal cancer cell lines (Caco-2 and HT-29) showed that certain derivatives exhibited significant antiproliferative effects compared to standard treatments .
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-26-14-6-4-5-13(11-14)12-22-17-9-10-27-18(17)19(24)23(20(22)25)16-8-3-2-7-15(16)21/h2-11,17-18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHIROIUALASAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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